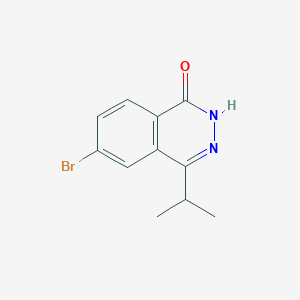
methyl (2S)-5-acetamido-2-(1-acetyl-5-bromo-4-chloroindol-3-yl)oxy-4-acetyloxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1S,2S)-1-((2R,3R,4S,6S)-3-acetamido-4-acetoxy-6-((1-acetyl-5-bromo-4-chloro-1H-indol-3-yl)oxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate is a complex organic molecule characterized by multiple functional groups, including acetamido, acetoxy, methoxycarbonyl, and indole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-((2R,3R,4S,6S)-3-acetamido-4-acetoxy-6-((1-acetyl-5-bromo-4-chloro-1H-indol-3-yl)oxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the indole derivative, followed by the introduction of the acetamido and acetoxy groups. The final steps involve the formation of the tetrahydropyran ring and the attachment of the methoxycarbonyl group. Each step requires specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, minimizing reaction times, and employing efficient purification techniques. Continuous flow reactors and automated synthesis platforms could be utilized to enhance production efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-1-((2R,3R,4S,6S)-3-acetamido-4-acetoxy-6-((1-acetyl-5-bromo-4-chloro-1H-indol-3-yl)oxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The indole and acetoxy groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
(1S,2S)-1-((2R,3R,4S,6S)-3-acetamido-4-acetoxy-6-((1-acetyl-5-bromo-4-chloro-1H-indol-3-yl)oxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate: has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its potential in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1S,2S)-1-((2R,3R,4S,6S)-3-acetamido-4-acetoxy-6-((1-acetyl-5-bromo-4-chloro-1H-indol-3-yl)oxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The indole derivative, in particular, is known for its ability to interact with proteins and nucleic acids, potentially affecting gene expression and cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Empirical Formula and Formula Unit of Ionic Compounds: Similar in their complexity and potential for diverse applications.
Uniqueness
(1S,2S)-1-((2R,3R,4S,6S)-3-acetamido-4-acetoxy-6-((1-acetyl-5-bromo-4-chloro-1H-indol-3-yl)oxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-2-yl)propane-1,2,3-triyl triacetate: stands out due to its unique combination of functional groups and structural complexity. This uniqueness makes it a valuable compound for research and industrial applications, offering opportunities for innovation in various fields.
Propiedades
Fórmula molecular |
C30H34BrClN2O14 |
|---|---|
Peso molecular |
761.9 g/mol |
Nombre IUPAC |
methyl (2S)-5-acetamido-2-(1-acetyl-5-bromo-4-chloroindol-3-yl)oxy-4-acetyloxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate |
InChI |
InChI=1S/C30H34BrClN2O14/c1-13(35)33-26-21(44-16(4)38)10-30(29(41)42-7,47-22-11-34(14(2)36)20-9-8-19(31)25(32)24(20)22)48-28(26)27(46-18(6)40)23(45-17(5)39)12-43-15(3)37/h8-9,11,21,23,26-28H,10,12H2,1-7H3,(H,33,35)/t21?,23?,26?,27?,28?,30-/m1/s1 |
Clave InChI |
FTFRPOUGQITUOH-LZJYRWEQSA-N |
SMILES isomérico |
CC(=O)NC1C(C[C@@](OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC2=CN(C3=C2C(=C(C=C3)Br)Cl)C(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC2=CN(C3=C2C(=C(C=C3)Br)Cl)C(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


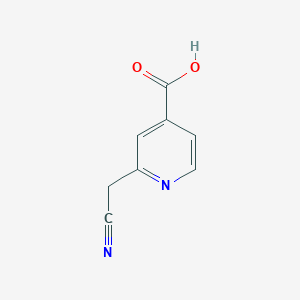

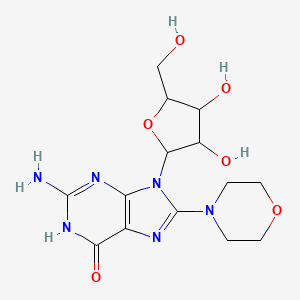



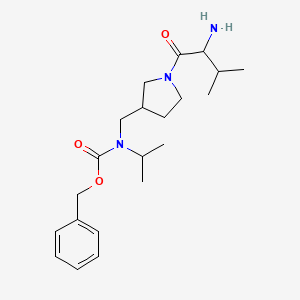
![(3R)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B14775082.png)


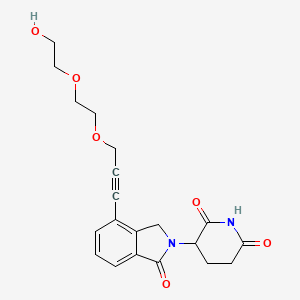

![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-4-carboxamide](/img/structure/B14775105.png)
